2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Descripción
The compound "2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone" features a complex heterocyclic framework combining a triazolo-pyrimidine core, a 3-chlorophenyl substituent, a thioether linkage, and a phenylpiperazine moiety. The triazolo-pyrimidine scaffold may confer metabolic stability, while the thioether bridge could influence solubility and bioavailability.
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7OS/c23-16-5-4-8-18(13-16)30-21-20(26-27-30)22(25-15-24-21)32-14-19(31)29-11-9-28(10-12-29)17-6-2-1-3-7-17/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDOGBVHENTDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone represents a novel class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 484.96 g/mol. The structural features include a triazolopyrimidine core linked to a phenylpiperazine moiety via a thioether linkage. This unique structure is believed to facilitate interactions with various biological targets.
Research indicates that compounds within the triazolopyrimidine class can inhibit specific enzymes involved in tumor progression. Notably, the compound has shown potential as an inhibitor of Lysine-specific demethylase 1 (LSD1) , an enzyme implicated in the regulation of gene expression related to cancer cell proliferation and migration.
Inhibition of LSD1
In studies involving MGC-803 cells (a gastric cancer cell line), treatment with similar triazolopyrimidine derivatives resulted in significant inhibition of LSD1 activity, leading to reduced cell migration and proliferation. The structure–activity relationship (SAR) studies highlighted that modifications in the compound's structure could enhance its inhibitory potency against LSD1 .
Biological Activity Against Cancer Cell Lines
The biological activity of This compound has been evaluated against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MGC-803 | 0.564 | Significant inhibition of LSD1 activity |
| HCT-116 (Colon) | 6.2 | Cytotoxic activity observed |
| T47D (Breast) | 27.3 | Moderate cytotoxicity |
| Bel-7402 (Liver) | 43.4 | Cytotoxicity at higher concentrations |
The IC50 values indicate the concentration required to inhibit 50% of cellular activity, showcasing the compound's potential as an anticancer agent.
Case Studies and Research Findings
Recent literature has documented various case studies involving similar compounds:
- LSD1 Inhibition : A study demonstrated that triazolopyrimidine derivatives could significantly accumulate H3K4me2 levels in treated cells without affecting LSD1 expression itself, indicating a reversible inhibition mechanism .
- Antiproliferative Effects : Another investigation into structurally related compounds found that they exhibited potent antiproliferative effects against breast, colon, and lung cancer cell lines, suggesting that modifications to the triazolopyrimidine scaffold can enhance biological activity .
Comparación Con Compuestos Similares
Structural and Functional Analogues
The compound shares structural motifs with other sulfur-containing heterocycles, such as the thiophene derivatives in (e.g., compounds 7a and 7b). These molecules utilize sulfur atoms within conjugated systems, which enhance electronic delocalization and binding affinity to biological targets .
Analytical Characterization
highlights the use of NMR and UV spectroscopy for elucidating structures of isolated compounds like Zygocaperoside and Isorhamnetin-3-O-glycoside. Similar methods would apply to the target compound, particularly ¹H-NMR for resolving the phenylpiperazine protons and ¹³C-NMR for confirming the carbonyl and aromatic carbons .
Lumping Strategy for Property Prediction
proposes lumping structurally similar compounds to predict physicochemical or environmental behaviors. For instance, the target compound could be grouped with other triazolo-pyrimidines or phenylpiperazine derivatives to simplify reaction modeling or toxicity assessments (Table 1) .
Table 1: Lumping Strategy for Triazolo-Pyrimidine Derivatives
| Group | Shared Features | Potential Applications |
|---|---|---|
| Triazolo-pyrimidines | Triazole fused pyrimidine core | Enzyme inhibition, antiviral agents |
| Phenylpiperazines | Aromatic piperazine substituent | CNS targeting, receptor modulation |
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Synthesis involves multi-step protocols, including:
- Triazolopyrimidine core formation : Use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring .
- Thioether linkage introduction : Nucleophilic substitution between a chlorinated pyrimidine intermediate and a thiol-containing moiety under inert atmosphere (e.g., N₂) .
- Piperazine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF . Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF vs. DCM), and catalyst loading (e.g., 5–10 mol% Pd/C) to improve yields .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- ¹H/¹³C NMR : Key for identifying aromatic protons (δ 7.2–8.1 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and thioether linkages (δ 2.8–3.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₀ClN₇OS: 482.12) .
- IR spectroscopy : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and triazole (C=N stretch at ~1550 cm⁻¹) groups .
Q. How can solubility challenges be addressed during in vitro assays?
- Solvent screening : Test DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80) .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility in biological media . Solubility data (from analogs):
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
|---|---|---|---|
| DMSO | >50 | 25 | |
| PBS (pH 7.4) | <0.1 | 37 |
Q. What preliminary biological assays are recommended for activity screening?
- Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide analog design?
- Substituent analysis :
| Position | Modification | Impact on Activity | Source |
|---|---|---|---|
| 3-Cl | Replace with -OCH₃ | Reduced kinase inhibition (~40% loss) | |
| Piperazine | Replace with morpholine | Improved solubility but lower logP |
- Rational design : Use molecular docking (AutoDock Vina) to prioritize substituents enhancing target binding (e.g., hydrophobic groups for kinase pockets) .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal assays : Confirm anticancer activity via apoptosis (Annexin V staining) and cell cycle arrest (PI staining) .
- Meta-analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HepG2) to identify tissue-specific effects .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME to estimate CYP450 interactions and hERG channel inhibition .
- Metabolite identification : Simulate Phase I/II metabolism (CYP3A4/UGT isoforms) with Schrödinger’s BioLuminate .
Q. How to troubleshoot low yields in large-scale synthesis?
- Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Scale-up adjustments : Replace batch reactors with flow chemistry for exothermic steps (e.g., triazole formation) .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to kinases by measuring protein thermal stability shifts .
- Photoaffinity labeling : Use a radiolabeled probe (e.g., ³H-azide derivative) to crosslink targets in live cells .
Methodological Considerations
Q. How to design a robust experimental workflow for mechanistic studies?
- Step 1 : Synthesize and characterize the compound (≥95% purity by HPLC) .
- Step 2 : Perform dose-response assays (0.1–100 µM) to establish dynamic range .
- Step 3 : Integrate omics data (transcriptomics/proteomics) to map signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
